BenchChemオンラインストアへようこそ!

Domatinostat

Cutaneous T-cell lymphoma Cell cycle arrest HDAC inhibitor comparison

Select Domatinostat for its unique dual epigenetic targeting, inhibiting class I HDACs (IC50: 0.57–1.20 μM) and LSD1, unlike entinostat or mocetinostat. It uniquely induces a microtubule-mediated G2/M arrest in CTCL models, a phenotype absent with romidepsin. This benzamide scaffold offers a superior cardiac safety profile over hydroxamate-based pan-HDAC inhibitors. Ideal for single-agent crosstalk studies, immune checkpoint combination modeling (Phase II dose established), and urothelial carcinoma assays (IC50: 0.15–0.51 μM).

Molecular Formula C23H21N5O3S
Molecular Weight 447.5 g/mol
CAS No. 910462-43-0
Cat. No. B1684137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDomatinostat
CAS910462-43-0
Synonyms4SC202;  4SC-202;  4SC 202;  domatinostat; 
Molecular FormulaC23H21N5O3S
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N
InChIInChI=1S/C23H21N5O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24/h2-16H,24H2,1H3,(H,26,29)/b11-6+
InChIKeyPRXXYMVLYKJITB-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Domatinostat (4SC-202) Procurement Guide: Class I HDAC/LSD1 Dual Inhibitor Specifications


Domatinostat (CAS: 910462-43-0; also referred to as 4SC-202) is an orally bioavailable benzamide-based small molecule that functions as a selective class I histone deacetylase (HDAC) inhibitor with IC50 values of 1.20 μM, 1.12 μM, and 0.57 μM for HDAC1, HDAC2, and HDAC3, respectively . Unlike pan-HDAC inhibitors or pure LSD1 inhibitors, Domatinostat also displays inhibitory activity against lysine-specific demethylase 1 (LSD1/KDM1A), establishing it as a dual epigenetic modulator with a distinct target engagement profile . The compound has been evaluated in completed Phase I clinical trials in hematological malignancies and in Phase Ib/II combination studies with pembrolizumab in advanced melanoma, providing human safety, tolerability, and pharmacokinetic data relevant to preclinical and translational research applications [1][2].

Why Generic HDAC Inhibitor Substitution Is Scientifically Unsound: Domatinostat Differentiation Analysis


Substituting Domatinostat with another class I HDAC inhibitor (e.g., entinostat, mocetinostat) or a pan-HDAC inhibitor (e.g., vorinostat, panobinostat, romidepsin) without empirical justification introduces multiple uncontrolled experimental variables. First, Domatinostat exhibits a unique dual-target inhibition profile (class I HDAC + LSD1) not shared by entinostat or mocetinostat, which lack meaningful LSD1 inhibitory activity [1]. Second, Domatinostat induces a distinct G2/M cell cycle arrest phenotype in cutaneous T-cell lymphoma (CTCL) cells that is independent of its HDAC/LSD1 inhibition and not observed with romidepsin, indicating a mechanistically divergent off-target effect that would confound substitution-based comparisons [2]. Third, Domatinostat's benzamide scaffold confers different pharmacokinetic properties and clinical safety profiles compared to hydroxamate-based inhibitors such as vorinostat and panobinostat, which are associated with class-specific toxicities including cardiac QT prolongation [3]. Direct substitution without re-validation would therefore compromise reproducibility, confound mechanistic interpretation, and potentially invalidate comparative experimental conclusions.

Domatinostat Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Domatinostat vs. Romidepsin: Divergent Cell Cycle Arrest Phenotype in Cutaneous T-Cell Lymphoma

In a direct head-to-head comparison using six different cutaneous T-cell lymphoma (CTCL) cell lines, Domatinostat (4SC-202) induced accumulation of cells in the G2/M phase of the cell cycle, whereas romidepsin (FK228)—an FDA-approved class I HDAC inhibitor—did not produce G2/M arrest at biologically equivalent doses [1]. Notably, Domatinostat-induced G2/M arrest occurred at concentrations that produced minimal changes in histone acetylation and histone methylation, and the effect was shown to be independent of de novo transcription, HDAC1 expression, and LSD1 expression [1]. An in vitro tubulin polymerization assay confirmed that Domatinostat directly inhibits microtubule formation, establishing that this G2/M arrest arises from microtubule-destabilizing activity unrelated to its canonical HDAC/LSD1 target engagement [1].

Cutaneous T-cell lymphoma Cell cycle arrest HDAC inhibitor comparison

Domatinostat Dual HDAC/LSD1 Inhibition vs. Class I-Selective HDAC Inhibitors: Target Profile Differentiation

Domatinostat is characterized as a dual inhibitor of class I HDACs and LSD1 (lysine-specific demethylase 1) . This dual-target profile contrasts with other class I-selective HDAC inhibitors such as entinostat (MS-275) and mocetinostat (MGCD0103), which are not documented to possess meaningful LSD1 inhibitory activity [1]. While quantitative IC50 data for Domatinostat's LSD1 inhibition are not consistently reported across public databases, the compound is universally classified as displaying LSD1 inhibitory activity, whereas comparator benzamide-class HDAC inhibitors lack this dual functionality [1].

Epigenetics HDAC inhibition LSD1 inhibition Target selectivity

Domatinostat Antiproliferative Potency Across Urothelial Carcinoma Cell Lines

Domatinostat demonstrates potent antiproliferative activity across a panel of urothelial carcinoma (UC) cell lines, with reported IC50 values ranging from 0.15 μM to 0.51 μM for inhibition of proliferation in both epithelial and mesenchymal UC cell lines [1]. This sub-micromolar potency in UC cells establishes a baseline for cell-based assay development and provides a quantitative benchmark for comparing Domatinostat activity against other HDAC inhibitors in bladder cancer research contexts.

Urothelial carcinoma Bladder cancer Antiproliferative activity

Domatinostat Clinical Tolerability Profile in Advanced Hematological Malignancies

In a Phase I dose-escalation study enrolling 24 heavily pretreated patients with advanced hematological malignancies, Domatinostat demonstrated an acceptable safety and tolerability profile with signs of antitumor activity [1]. No formal maximum tolerated dose (MTD) was determined across seven dose levels ranging from 25 to 400 mg total daily dose [1]. One dose-limiting toxicity (grade 4 hypercalcemia) occurred during 200 mg BID continuous treatment [1]. Among 24 patients, 1 achieved a complete response, 1 achieved a partial response, and 18 had stable disease as best response [1]. The recommended Phase II monotherapy dose was established as 400 mg total daily dose in a 200 mg BID schedule (14 days on, 7 days off) [1].

Hematological malignancies Phase I clinical trial Safety and tolerability

Domatinostat Combination Strategy with Pembrolizumab in Anti-PD-1 Refractory Melanoma

Domatinostat is being evaluated in the Phase Ib/II SENSITIZE study (NCT03278665) in combination with the anti-PD-1 checkpoint inhibitor pembrolizumab in patients with advanced-stage cutaneous melanoma who are refractory or non-responding to prior anti-PD-1 therapy [1]. This clinical combination strategy leverages Domatinostat's potential immunomodulatory effects—specifically its ability to strengthen endogenous immune responses to cancer tissue [2]—to overcome resistance to checkpoint blockade. This immunotherapeutic combination approach distinguishes Domatinostat from other class I HDAC inhibitors that lack demonstrated clinical combination data with anti-PD-1 agents in the refractory melanoma setting.

Melanoma Immunotherapy Checkpoint inhibitor Combination therapy

Domatinostat vs. Pan-HDAC Inhibitors: Class I Selectivity Profile

Domatinostat exhibits selective inhibition of class I HDAC isoforms (HDAC1, HDAC2, and HDAC3), with no reported inhibitory activity against class II HDAC isoforms (HDAC4, HDAC5, HDAC6, HDAC7, HDAC9, HDAC10) at comparable concentrations . In contrast, pan-HDAC inhibitors such as vorinostat (SAHA), panobinostat (LBH589), and belinostat (PXD101) inhibit both class I and class II HDACs broadly, resulting in distinct transcriptional and phenotypic outcomes [1]. This class I selectivity reduces the complexity of epigenetic modulation and may contribute to Domatinostat's differentiated clinical safety profile relative to pan-HDAC inhibitors, which are associated with class-wide toxicities including fatigue, thrombocytopenia, and cardiac effects [1].

HDAC isoform selectivity Class I HDAC Target specificity

Domatinostat Application Scenarios: Evidence-Based Research and Procurement Use Cases


Preclinical Investigation of Dual HDAC/LSD1 Epigenetic Modulation

Domatinostat is optimally suited for preclinical studies requiring simultaneous inhibition of class I HDACs and LSD1 without the confounding variables of combination compound administration. This application scenario is supported by Domatinostat's established dual-target profile (HDAC1/2/3 inhibition with IC50 values of 1.20 μM, 1.12 μM, and 0.57 μM, plus LSD1 inhibitory activity) and its distinction from other class I HDAC inhibitors such as entinostat and mocetinostat, which lack LSD1 inhibitory function . Researchers investigating crosstalk between histone acetylation and histone demethylation pathways can leverage Domatinostat as a single-agent tool compound to interrogate these interconnected epigenetic mechanisms.

Cutaneous T-Cell Lymphoma (CTCL) Mechanistic Studies Requiring G2/M Arrest Phenotype

Domatinostat is indicated for CTCL research applications where induction of G2/M cell cycle arrest is a desired experimental endpoint, particularly when this phenotype cannot be achieved with romidepsin or other class I HDAC inhibitors. Direct comparative data demonstrate that Domatinostat induces robust G2/M accumulation in CTCL cells at concentrations that produce minimal changes in histone acetylation and methylation, whereas romidepsin does not induce G2/M arrest under equivalent conditions [1]. Importantly, this Domatinostat-specific G2/M arrest is independent of HDAC1 and LSD1 expression and arises from direct microtubule-destabilizing activity [1]. Researchers should select Domatinostat when the experimental objective specifically requires this transcription-independent, microtubule-mediated arrest phenotype.

Translational Research Bridging to Immuno-Oncology Combination Strategies

Domatinostat is appropriate for translational research programs exploring epigenetic priming to overcome resistance to immune checkpoint blockade. The compound has completed Phase I monotherapy evaluation and has been advanced to Phase Ib/II combination studies with pembrolizumab in anti-PD-1 refractory melanoma (SENSITIZE study, NCT03278665) [2][3]. Preclinical investigators designing experiments to model checkpoint inhibitor resistance reversal can select Domatinostat with the advantage of available human pharmacokinetic, safety, and dosing data from the completed Phase I study (recommended Phase II dose: 400 mg total daily dose in 200 mg BID, 14+7 schedule) [3], thereby facilitating preclinical-to-clinical translational bridging.

Urothelial Carcinoma Cell-Based Assay Development and Dose-Response Benchmarking

Domatinostat is suitable for dose-response assay development in urothelial carcinoma (UC) research, with established antiproliferative IC50 values ranging from 0.15 μM to 0.51 μM across epithelial and mesenchymal UC cell lines [4]. This quantitative potency benchmark enables researchers to validate assay sensitivity, establish positive control parameters, and design appropriate concentration ranges for subsequent combination or mechanistic studies. Procurement of Domatinostat for UC research is supported by published evidence of its substantial antitumor activity in UC cell lines and xenograft tumor models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Domatinostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.